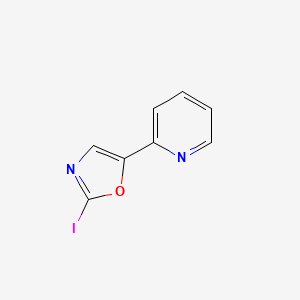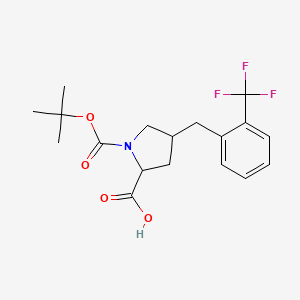![molecular formula C10H18N2O2 B13656206 Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] is a complex organic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . This compound is characterized by its unique spiro structure, which involves a pyrido[1,2-a]pyrazine ring system fused with a dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] typically involves multiple steps. One common method includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] has several applications in scientific research :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action for Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] is not well-defined. similar compounds have been shown to interact with various molecular targets and pathways . For instance, pyrrolo[1,2-a]pyrazine derivatives exhibit antibacterial, antifungal, and antiviral activities by inhibiting key enzymes and disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] can be compared with other spiro compounds and pyrrolo[1,2-a]pyrazine derivatives :
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.
Spiro Compounds: Characterized by their unique spiro structure, which imparts distinct chemical and biological properties.
The uniqueness of Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] lies in its combined spiro and pyrido[1,2-a]pyrazine structure, which may offer a broader range of applications and activities compared to its individual components.
Propriétés
Formule moléculaire |
C10H18N2O2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
spiro[1,2,3,4,6,8,9,9a-octahydropyrido[1,2-a]pyrazine-7,2'-1,3-dioxolane] |
InChI |
InChI=1S/C10H18N2O2/c1-2-10(13-5-6-14-10)8-12-4-3-11-7-9(1)12/h9,11H,1-8H2 |
Clé InChI |
OJGLRWRFKZUWKR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CN3C1CNCC3)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


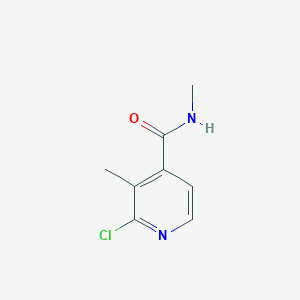
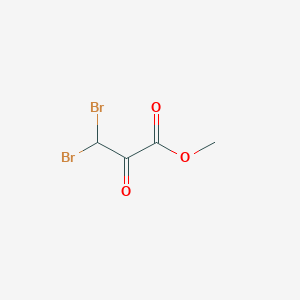

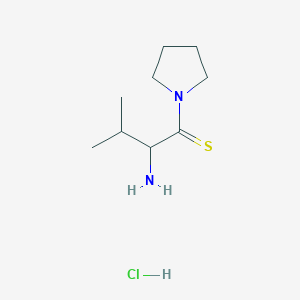
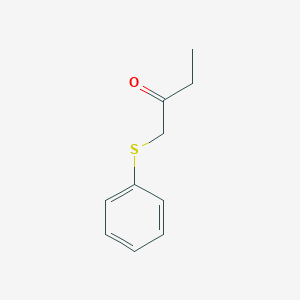
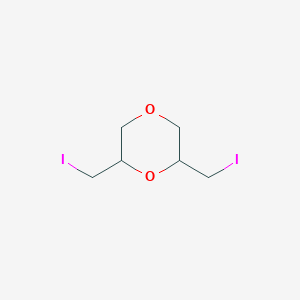
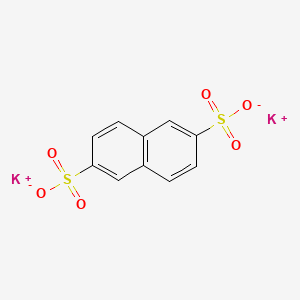
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)
